Bisindolylmaleimide I HCl
Overview
Description
Bisindolylmaleimide I HCl is a highly selective cell-permeable protein kinase C (PKC) inhibitor . It is structurally similar to staurosporine and acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes .
Synthesis Analysis
Bisindolylmaleimide (BIM)-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .Molecular Structure Analysis
The molecular formula of Bisindolylmaleimide I HCl is C25H25ClN4O2 . It is an enhanced water-soluble form of Bisindolylmaleimide I .Physical And Chemical Properties Analysis
The molecular weight of Bisindolylmaleimide I HCl is 448.9 g/mol . The compound is solid in form .Scientific Research Applications
Inhibition of Voltage-dependent K+ Currents : Bisindolylmaleimide I has been found to inhibit the voltage-dependent K(+) (Kv) currents in rat mesenteric arterial smooth muscle cells. This inhibition is independent of PKC inhibition and is characterized by its state-, voltage-, time-, and use-dependent manner (Kim et al., 2004).
Potential in Anti-cancer Therapy : Beyond its role as a PKC inhibitor, Bisindolylmaleimide derivatives, including Bisindolylmaleimide I, show potential in anti-cancer therapy. They exhibit PKC-dependent and independent biological effects, such as modulating Wnt signaling and inducing apoptosis, thereby repressing uncontrolled proliferation and restoring chemotherapy sensitivity in cancer cells (Pająk et al., 2008).
Effect on Hepatocarcinoma Cells : Bisindolylmaleimide alkaloids like BMA-155Cl, derivatives of Bisindolylmaleimide I, have been shown to induce autophagy and apoptosis in human hepatocarcinoma HepG-2 cells through the NF-κB p65 pathway. This suggests their potential as novel anti-cancer drugs (Sun et al., 2017).
Inhibition of Glycogen Synthase Kinase-3 Activity : Bisindolylmaleimide I is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which may explain some insulin-like effects on glycogen synthase activity. This indicates its potential role in metabolic regulation (Hers et al., 1999).
Modulation of T Cell Apoptosis in Multiple Sclerosis : Bisindolylmaleimide has been found to synergize with apoptotic stimuli in antigen-specific T cells, suggesting its usefulness in modulating T cell apoptosis. This might have implications for treating autoimmune diseases like multiple sclerosis (Wendling et al., 2000).
Development of Targeted Drug Delivery Systems : The formulation of liver-specific nanoparticles loaded with Bisindolylmaleimide I has been explored to minimize peripheral side effects due to its poor water solubility and potential to cause arrhythmias. This represents a novel approach in drug delivery and pharmacokinetics (Shkodra et al., 2020).
- ates tumor necrosis factor (TNF) receptor family-mediated apoptosis in various cell types. This suggests its potential application in cancer therapy, where it could facilitate the elimination of cancer cells through enhanced apoptosis signaling (Rokhlin et al., 2002).
Effects on Cardiac Action Potentials : Bisindolylmaleimide I prolongs cardiac action potentials through a protein kinase C-independent mechanism, impacting voltage-activated K(+) and Ca(2+) currents in rat ventricular myocytes. This finding is significant for understanding cardiac electrophysiology and potential therapeutic applications in cardiac diseases (Voutilainen-Myllylä et al., 2003).
Calmodulin Protein Interaction : Bisindolylmaleimide compounds, including Bisindolylmaleimide I, have been identified as potential inhibitors of the calmodulin protein. This interaction may have implications for drug development, especially for cancer treatment, as calmodulin plays a critical role in cellular processes (Sosa-Peinado et al., 2022).
Identification of Cellular Targets : Proteome-wide identification studies have demonstrated that Bisindolylmaleimide compounds, including Bisindolylmaleimide I, affect multiple cellular targets beyond PKC, impacting cellular signal transduction and potentially leading to new therapeutic applications (Brehmer et al., 2004).
Effects on T Lymphocyte Behavior : Studies on bisindolylmaleimide VIII, a related compound, have shown effects on the activation, proliferation, and apoptosis of T lymphocytes. This indicates potential use as an immunosuppressive agent in conditions like acute leukemia (Bing, 2010).
Synthesis and Antitumor Activity : The synthesis of novel bisindolylmaleimide and natural amino acid ester conjugates, and their evaluation for antitumor activity, have been explored. Some of these compounds have shown promising cytotoxic profiles against various cancer cell lines (Wang et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAMWNCMYJHGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423558 | |
Record name | Bisindolylmaleimide I, Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide I HCl | |
CAS RN |
176504-36-2 | |
Record name | Bisindolylmaleimide I, Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.